

An In-Depth Technical Guide to **tert-butyl 4-(methylamino)butylcarbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl 4-(methylamino)butylcarbamate</i>
Cat. No.:	B179462

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(methylamino)butylcarbamate is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a secondary methylamine, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.^[1] This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and applications of **tert-butyl 4-(methylamino)butylcarbamate**.

Structure and Nomenclature

The chemical structure of **tert-butyl 4-(methylamino)butylcarbamate** is characterized by a butyl chain with a carbamate group at one end, protected by a tert-butyl (Boc) group, and a methylamino group at the other end.

Chemical Structure:

IUPAC Name: **tert-butyl N-[4-(methylamino)butyl]carbamate**^[2]

Synonyms:

- tert-Butyl (4-(methylamino)butyl)carbamate[2]
- N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine[3]
- 1-(Boc-amino)-4-(methylamino)butane[2]
- (4-Methylamino-butyl)-carbamic acid tert-butyl ester[3]

CAS Number: 874831-66-0[2]

Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl 4-(methylamino)butylcarbamate** is presented in the table below. It is important to note that some of these values are predicted through computational models.

Property	Value	Source
Molecular Formula	C10H22N2O2	[2]
Molecular Weight	202.29 g/mol	[2]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point (Predicted)	298.2 ± 23.0 °C	[4]
Density (Predicted)	0.941 ± 0.06 g/cm³	[4]
pKa (Predicted)	12.89 ± 0.46	[4]
Storage Temperature	2-8°C (protect from light)	[4]

Synthesis

The synthesis of **tert-butyl 4-(methylamino)butylcarbamate** is typically achieved in a two-step process starting from 1,4-diaminobutane. The first step involves the selective protection of one of the primary amino groups with a di-tert-butyl dicarbonate ((Boc)2O) to yield tert-butyl (4-

aminobutyl)carbamate. The second step is the methylation of the remaining free primary amine.

Experimental Protocol: Synthesis of tert-butyl (4-aminobutyl)carbamate

This procedure outlines the mono-Boc protection of 1,4-diaminobutane.

Materials:

- 1,4-diaminobutane
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM)
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.
- With vigorous stirring at room temperature (21°C), slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane over a period of 6 hours.
- Continue stirring the reaction mixture for an additional 16 hours at room temperature.
- Remove the solvent under reduced pressure.
- Resuspend the residue in cold deionized water and filter.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic phases and wash sequentially with deionized water and saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as an oil.

Experimental Protocol: Synthesis of tert-butyl 4-(methylamino)butylcarbamate

This procedure describes the methylation of tert-butyl (4-aminobutyl)carbamate via reductive amination.

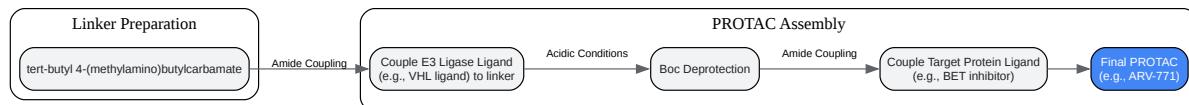
Materials:

- tert-butyl (4-aminobutyl)carbamate
- Formaldehyde (37% aqueous solution)
- Sodium triacetoxyborohydride (STAB) or a similar reducing agent
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane.
- Add aqueous formaldehyde (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature to form the corresponding imine or hemiaminal intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

- Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **tert-butyl 4-(methylamino)butylcarbamate**.

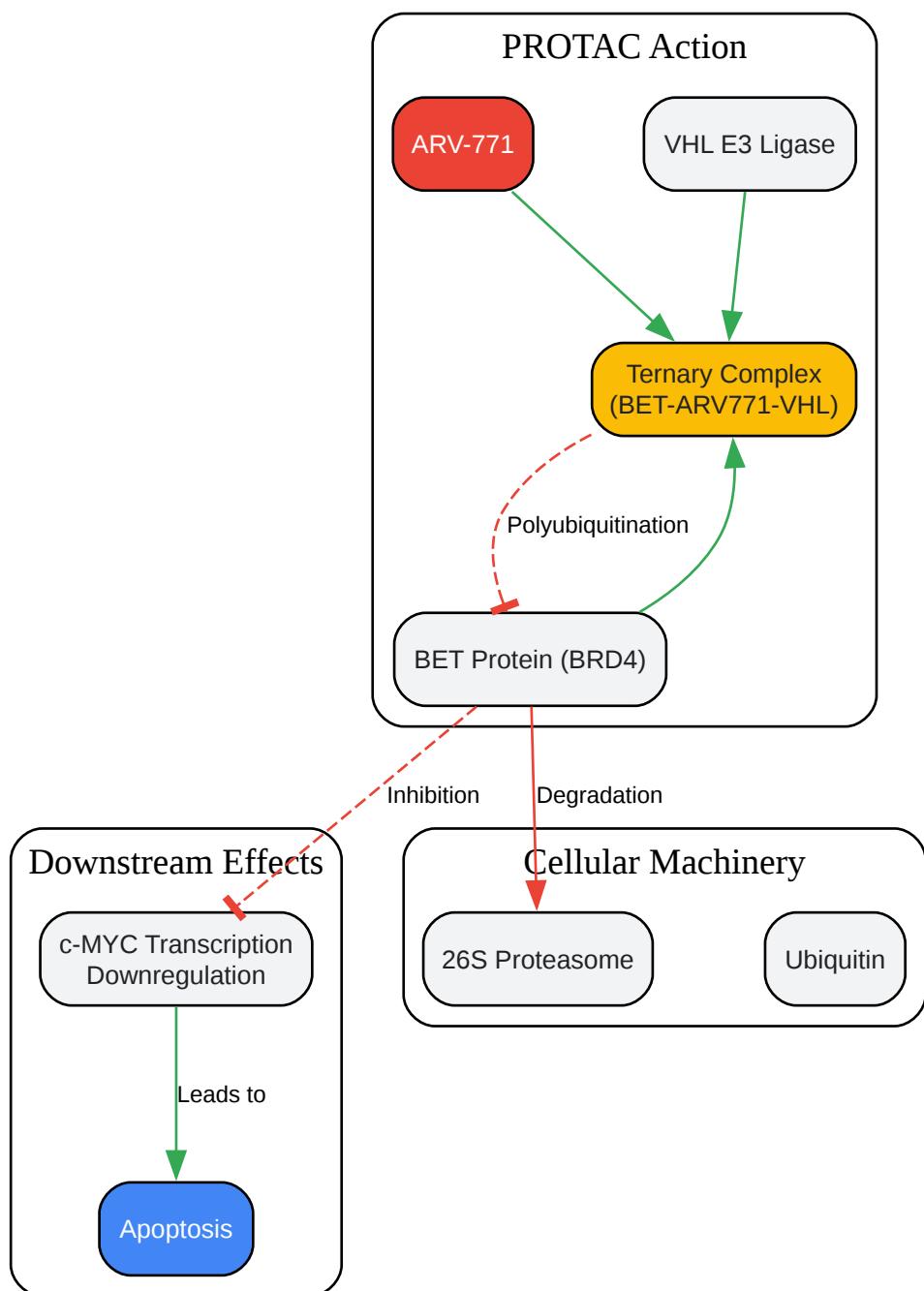

Application in Drug Development: A PROTAC Linker

tert-butyl 4-(methylamino)butylcarbamate serves as a crucial linker in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.^[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.^[1]

A notable example of a PROTAC that utilizes a linker derived from **tert-butyl 4-(methylamino)butylcarbamate** is ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.^[5]

PROTAC Synthesis Workflow

The synthesis of a PROTAC like ARV-771 involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein-binding moiety. The Boc-protected amine of **tert-butyl 4-(methylamino)butylcarbamate** allows for selective deprotection and subsequent conjugation.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a PROTAC using a linker derived from **tert-butyl 4-(methylamino)butylcarbamate**.

Signaling Pathway: BET Protein Degradation by ARV-771

ARV-771 effectively induces the degradation of BET proteins, such as BRD2, BRD3, and BRD4, which are epigenetic readers involved in transcriptional regulation and are implicated in various cancers.^[5] The degradation of these proteins disrupts downstream signaling pathways, including the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-771 - Biochemicals - CAT N°: 21299 [bertin-bioreagent.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-butyl 4-(methylamino)butylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179462#structure-and-nomenclature-of-tert-butyl-4-methylamino-butylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com